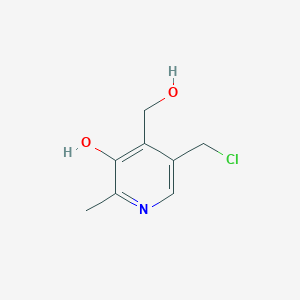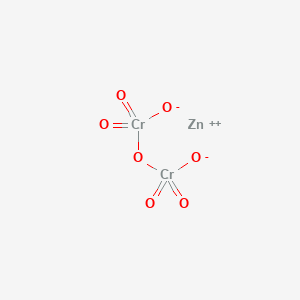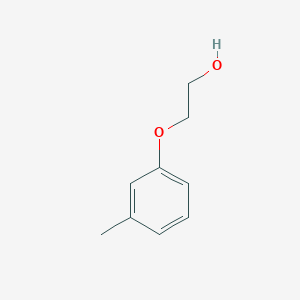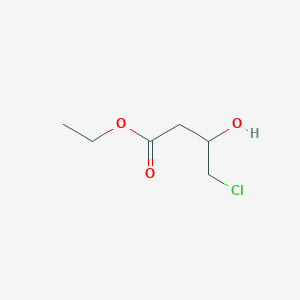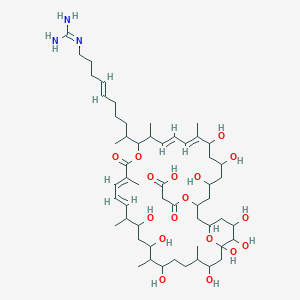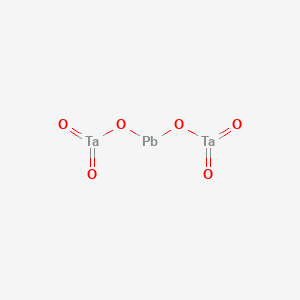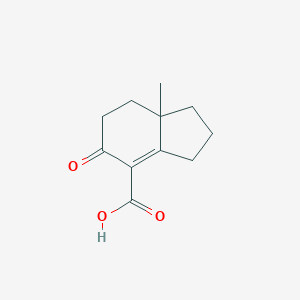
7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid (MOITC) is a chemical compound that has been studied for its potential use in scientific research. MOITC is a derivative of indole-3-carbinol (I3C), which is found in cruciferous vegetables such as broccoli, cauliflower, and kale. MOITC has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied.
Wirkmechanismus
The mechanism of action of 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid is still being studied, but it is thought to involve the activation of the Nrf2 pathway, which is responsible for the regulation of cellular antioxidant and detoxification responses. 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has been shown to induce the expression of Nrf2-regulated genes, which leads to increased antioxidant and detoxification activity in cells.
Biochemische Und Physiologische Effekte
7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and migration of cancer cells. 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid in lab experiments is its potential as a natural compound with low toxicity. 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid is derived from cruciferous vegetables and has been shown to have low toxicity in animal studies. However, one limitation is the lack of standardized methods for the synthesis and purification of 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid, which can lead to variability in results between studies.
Zukünftige Richtungen
There are several future directions for the study of 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid, including further investigation of its mechanism of action and potential use in cancer prevention and treatment, anti-inflammatory effects, and neuroprotection. Additionally, there is a need for standardized methods for the synthesis and purification of 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid, as well as further studies on its toxicity and safety in humans.
Synthesemethoden
7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid can be synthesized through a variety of methods, including the reaction of I3C with a suitable reagent such as methyl iodide or methyl triflate. The reaction can be carried out in a solvent such as acetone or acetonitrile, and the product can be isolated through filtration or chromatography.
Wissenschaftliche Forschungsanwendungen
7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has been studied for its potential use in a variety of scientific research applications, including cancer prevention and treatment, anti-inflammatory effects, and neuroprotection. It has been shown to have anti-cancer effects in multiple types of cancer cells, including breast, prostate, and colon cancer cells. 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
13349-21-8 |
|---|---|
Produktname |
7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid |
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C11H14O3/c1-11-5-2-3-7(11)9(10(13)14)8(12)4-6-11/h2-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
INMQROHCSVXGGA-UHFFFAOYSA-N |
SMILES |
CC12CCCC1=C(C(=O)CC2)C(=O)O |
Kanonische SMILES |
CC12CCCC1=C(C(=O)CC2)C(=O)O |
Synonyme |
5,6,7,7a-Tetrahydro-7a-methyl-5-oxo-4-indanecarboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



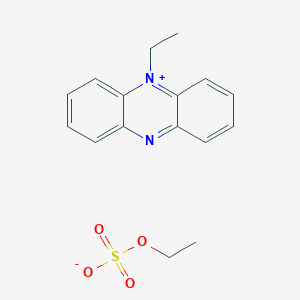
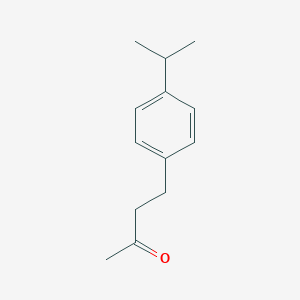
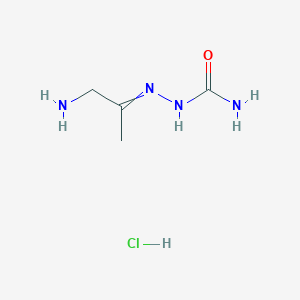
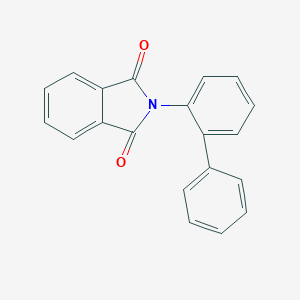
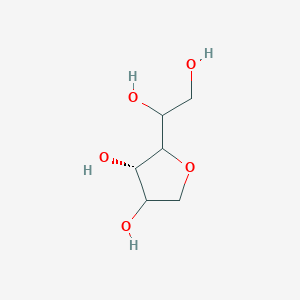
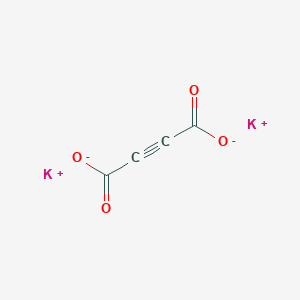
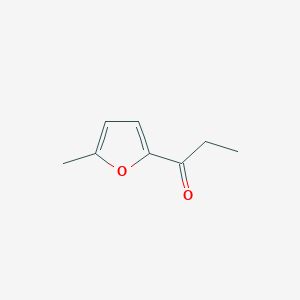
![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)
